molecular formula C10H12N4 B2850150 N-isopropylpyrido[2,3-d]pyrimidin-4-amine CAS No. 1796869-29-8

N-isopropylpyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2850150
CAS No.: 1796869-29-8
M. Wt: 188.234
InChI Key: VDGAMMPRXNPHTJ-UHFFFAOYSA-N
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Description

N-isopropylpyrido[2,3-d]pyrimidin-4-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted anticancer therapies. Its core structure is a fused heterocyclic system that mimics purine bases, allowing it to interact effectively with the ATP-binding sites of various kinase enzymes . Extensive research has established pyrido[2,3-d]pyrimidin-4-amines as a privileged scaffold for inhibiting a range of therapeutically relevant kinases. These compounds have demonstrated potent activity against pivotal targets such as the Epidermal Growth Factor Receptor (EGFR), including resistant mutants like T790M, which is a key challenge in non-small cell lung cancer treatment . Furthermore, this chemotype is found in inhibitors of other critical kinases, such as cyclin-dependent kinases (CDK4/6), the mammalian target of rapamycin (mTOR), and SOS1, a key node in the Ras/MAPK signaling pathway . By modulating these targets, derivatives of this scaffold can induce cell cycle arrest, promote apoptosis, and inhibit cancer cell proliferation and migration . Beyond oncology, the pyrido[2,3-d]pyrimidine core shows promise in other research areas. Some derivatives have been explored for their antibacterial properties, while others have been investigated for activity against viral targets such as the Hepatitis C virus (HCV) . This wide range of potential applications makes this compound a versatile and valuable building block for researchers designing and synthesizing new bioactive molecules for multiple therapeutic areas. Note: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylpyrido[2,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7(2)14-10-8-4-3-5-11-9(8)12-6-13-10/h3-7H,1-2H3,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGAMMPRXNPHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Isopropylpyrido 2,3 D Pyrimidin 4 Amine and Derivatives

Strategies for Pyrido[2,3-d]pyrimidine (B1209978) Core Construction

The formation of the pyrido[2,3-d]pyrimidine scaffold is a critical step and can be accomplished through several synthetic routes. These methods often begin with either a pre-formed pyrimidine (B1678525) or pyridine (B92270) ring, onto which the second ring is annulated.

Cyclo-condensation reactions are a cornerstone for the synthesis of the pyrido[2,3-d]pyrimidine core, often involving the reaction of an aminopyrimidine derivative with a suitable three-carbon synthon. researchgate.net One common approach is the reaction between 6-aminouracil (B15529) or its derivatives and α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net This method leverages the nucleophilicity of the amino group to initiate a sequence of reactions, typically a Michael addition followed by an intramolecular condensation and dehydration/aromatization, to form the fused pyridine ring.

Another powerful strategy is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netresearchgate.net For instance, the reaction of an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound (like a nitrile) can efficiently produce the pyrido[2,3-d]pyrimidine skeleton. researchgate.net These reactions are often promoted by catalysts and can sometimes be performed in environmentally benign solvents like water. researchgate.netresearchgate.net Microwave-assisted synthesis has also been employed to accelerate these cyclocondensation reactions, leading to higher yields and shorter reaction times. researchgate.netnih.gov

Table 1: Examples of Cyclo-condensation Reactions for Pyrido[2,3-d]pyrimidine Synthesis
ReactantsConditionsProduct TypeReference
6-Aminouracils, α,β-unsaturated carbonyl compoundsReflux in H₂OPyrido[2,3-d]pyrimidinone derivatives researchgate.net
Aldehydes, alkyl nitriles, aminopyrimidinesTriethylbenzylammonium chloride (TEBAC) in H₂OSubstituted pyrido[2,3-d]pyrimidines researchgate.net
6-Amino-1,3-dimethyl-2,4-pyrimidinedione, α,β-unsaturated ketoneAcidic mediumHighly conjugated pyrido[2,3-d]pyrimidines researchgate.net
α,β-Unsaturated esters, amidine systems, malononitrileMicrowave-assisted, one-potMultifunctionalized pyrido[2,3-d]pyrimidines researchgate.net

Ring-closure strategies typically involve building the pyridine portion of the scaffold onto a pre-existing, functionalized pyrimidine ring. nih.gov This approach is versatile as it allows for the introduction of various substituents onto the pyrimidine ring before the final cyclization step. nih.gov A common pathway begins with a 4-amino-5-substituted pyrimidine, where the C5 substituent is a group capable of reacting to form the pyridine ring, such as a cyano, aldehyde, or ester group. nih.govasianpubs.org

For example, a 4-amino-5-cyanopyrimidine can be a key intermediate. nih.gov The cyano group can be reduced to an aminomethyl group, which can then undergo condensation and cyclization to form the fused ring. nih.gov Alternatively, a pyrimidine bearing a C5-aldehyde can undergo condensation with a compound containing an active methylene group, followed by intramolecular cyclization. nih.gov Another approach involves a palladium-catalyzed coupling of a 5-bromo-4-aminopyrimidine with a molecule like crotonic acid, which is then followed by an intramolecular cyclization to yield the pyridopyrimidine system. nih.gov Intramolecular hetero-cyclization of appropriately substituted o-aminonicotinonitrile derivatives is also a viable method. rsc.orgnih.gov

Table 2: Examples of Ring-closure and Cycloamination Approaches
Starting MaterialKey TransformationProduct TypeReference
5-Bromo-2,4-dichloropyrimidineSubstitution with an amine, followed by Pd-catalyzed coupling and intramolecular cyclizationPyrido[2,3-d]pyrimidin-7(8H)-one nih.gov
2,4-Diamino-5-cyanopyrimidineReduction of the cyano group followed by condensationPyrido[2,3-d]pyrimidine-2,7-diamine nih.gov
o-Aminonicotinonitrile derivativeAcylation followed by intramolecular heterocyclizationSubstituted pyrido[2,3-d]pyrimidines rsc.orgnih.gov
2,4,6-TriaminopyrimidineReaction with sodium salt of nitromalonaldehyde2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine nih.govmdpi.com

The Dimroth rearrangement is a notable post-cyclization transformation in pyrimidine chemistry that involves the isomerization of the heterocyclic ring system. nih.govwikipedia.orgnih.gov This rearrangement is particularly useful for synthesizing N-substituted aminopyrimidines from their corresponding 1-substituted iminopyrimidines. nih.gov In the context of pyrido[2,3-d]pyrimidines, a synthetic route might initially yield an N3-substituted isomer, which can then rearrange under specific conditions (e.g., treatment with a base like sodium methoxide) to the more stable 4-amino substituted product. nih.gov

The mechanism of this rearrangement typically involves a ring-opening of the pyrimidine to form an intermediate, followed by rotation and subsequent ring-closure to yield the rearranged, thermodynamically favored product. wikipedia.orgnih.gov This process effectively allows for the migration of an endocyclic and an exocyclic nitrogen atom. wikipedia.org The reaction can be catalyzed by acids or bases and is often accelerated by heat. nih.gov This strategy provides an alternative and sometimes higher-yielding pathway to 4-aminopyridopyrimidines compared to direct condensation methods. nih.gov

Table 3: Application of Dimroth Rearrangement
Starting IsomerConditionsRearranged ProductReference
3-Aryl substituted pyridopyrimidineNaOMe/MeOH4-Amino-6-aryl-2-arylamino substituted pyridopyrimidine nih.gov
1-Alkyl-2-iminopyrimidinesAqueous conditions2-Alkylaminopyrimidines wikipedia.org
Various N-containing heterocyclesAcid, base, heat, or lightIsomeric heterocycles nih.gov

Introduction of the N-isopropyl Moiety

Once the pyrido[2,3-d]pyrimidine core is established, the final step is the introduction of the N-isopropyl group at the C4-amino position. This is typically achieved through standard nucleophilic substitution or N-alkylation reactions.

A highly effective and direct method for introducing the desired substituent is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves reacting a pyrido[2,3-d]pyrimidine precursor bearing a suitable leaving group at the C4 position, most commonly a chlorine atom, with isopropylamine (B41738).

The synthesis of the 4-chloro-pyrido[2,3-d]pyrimidine intermediate is often accomplished by treating the corresponding 4-oxo (or 4-hydroxy) analogue with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov The subsequent reaction with isopropylamine displaces the chloride to form the target N-isopropylpyrido[2,3-d]pyrimidin-4-amine. This amination reaction is a common and reliable method in heterocyclic chemistry for installing amino substituents. researchgate.net

Table 4: Amination of 4-Chloro-pyrido[2,3-d]pyrimidines
SubstrateReagentGeneral ConditionsProductReference
4-Chloro-pyrido[2,3-d]pyrimidineIsopropylamineIn a suitable solvent, often with heatingThis compound nih.govresearchgate.net
2,4-Dichloropyrido[2,3-d]pyrimidineAmine (e.g., 2-fluoro-4-iodoaniline)Xylene, heating4-Amino-2-chloro-pyrido[2,3-d]pyrimidine nih.gov

An alternative approach is the direct alkylation of a pre-existing 4-aminopyrido[2,3-d]pyrimidine. This method involves treating the amino compound with an isopropylating agent, such as isopropyl halide (e.g., 2-iodopropane) or another electrophile, in the presence of a base. The base is required to deprotonate the amino group, increasing its nucleophilicity to facilitate the attack on the alkylating agent.

However, a significant challenge with direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of the di-isopropylamino derivative as a byproduct. chemrxiv.org Controlling the reaction stoichiometry and conditions is crucial to selectively obtain the desired mono-alkylated product. google.com Reductive amination, where the 4-aminopyrido[2,3-d]pyrimidine is reacted with acetone (B3395972) in the presence of a reducing agent (e.g., sodium cyanoborohydride), can also be a viable method for introducing the isopropyl group. nih.gov

Table 5: N-Alkylation of 4-Aminopyrido[2,3-d]pyrimidines
SubstrateReagent(s)Reaction TypePotential ProductReference
4-Aminopyrido[2,3-d]pyrimidineIsopropyl halide, BaseDirect N-AlkylationThis compound chemrxiv.orggoogle.com
4,6-Diaminopyrido[2,3-d]pyrimidineAldehyde, Sodium cyanoborohydrideReductive AminationN6-alkyl-pyrido[2,3-d]pyrimidine-4,6-diamine nih.gov
4-Aminopyrido[2,3-d]pyrimidineAcetone, Reducing agent (e.g., NaBH₃CN)Reductive AminationThis compound nih.gov

Advanced Synthetic Transformations for Pyrido[2,3-d]pyrimidine Functionalization

The functionalization of the pyrido[2,3-d]pyrimidine core is crucial for developing derivatives with diverse properties. Advanced synthetic methods, including cross-coupling reactions and derivatization of existing functional groups, provide powerful tools for modifying the scaffold at various positions. These transformations allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the pyrido[2,3-d]pyrimidine system. These reactions typically involve the coupling of a halogenated or triflated pyridopyrimidine with an organometallic reagent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent (like a boronic acid or ester) with an organic halide, is a widely used method for arylating and heteroarylating the pyrido[2,3-d]pyrimidine scaffold. The reaction demonstrates high functional group tolerance and generally provides good to excellent yields. A key application involves the regioselective functionalization of polyhalogenated pyridopyrimidines. For instance, in 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the reactivity of the halogen atoms can be selectively exploited, with the C4 position often being the most reactive site for coupling.

Microwave irradiation has been shown to be an effective technique for accelerating Suzuki-Miyaura reactions, leading to the synthesis of substituted pyridopyrimidines in high yields (74%–93%) and short reaction times. This eco-friendly approach often starts with a chlorinated intermediate which is then coupled with various boronic acids. rsc.org

The choice of catalyst, base, and solvent system is critical for optimizing the reaction outcome. Common catalysts include palladium complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Pyridopyrimidine Scaffolds
Halogenated SubstrateBoronic Acid/EsterCatalystBaseSolventConditionsYieldReference
2,4,6-trichloropyrido[2,3-d]pyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol110°C, 3h83% nih.gov
6-chloro-2-methylsulfanyl-pyrido[3,2-d]pyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EthanolMicrowave, 100°C93% rsc.org
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80°CGood rsc.org

Negishi Coupling

The Negishi cross-coupling reaction provides another powerful route for functionalizing pyridopyrimidine systems. This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. nih.gov Negishi coupling is known for its high reactivity and tolerance of a wide variety of functional groups. nih.gov

The application of Negishi coupling to pyridine-containing heterocycles is well-documented. ijarsct.co.in Pyridyl zinc halides can be coupled efficiently with various halogen-substituted heterocycles under mild conditions, often resulting in high yields. nih.gov This methodology can be extended to halogenated pyrido[2,3-d]pyrimidines, allowing for the introduction of alkyl, aryl, and heteroaryl groups. For example, a key intermediate in the synthesis of certain corticotropin-releasing factor (CRF) receptor ligands was prepared via the palladium-catalyzed Negishi coupling of a 3-pyridyl zinc intermediate with a substituted chloropyridine. researchgate.net

Amidation

Amide functionalities can be introduced into the pyrido[2,3-d]pyrimidine framework through various synthetic routes. A common method involves the reaction of an amino-substituted pyridopyrimidine, such as this compound, with an activated carboxylic acid derivative (e.g., an acid chloride or anhydride). Alternatively, amide-containing precursors can be used to construct the pyridopyrimidine ring system itself. For instance, novel amide-functionalized pyrido[2,3-d]pyrimidine derivatives have been synthesized starting from 2-amino-nicotinonitrile precursors. These precursors can be treated with reagents like bromoethyl acetate, followed by reaction with various amines or amino acids to yield the final amide derivatives. researchgate.net

Sulfonylation

The synthesis of sulfonamide derivatives from an amino-pyridopyrimidine core, such as this compound, is a key transformation. The most common and direct method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine. ijarsct.co.in This nucleophilic reaction results in the formation of a stable sulfonamide linkage. The reactivity of the amine and the specific conditions required can vary depending on the electronic properties of the pyridopyrimidine ring and the nature of the sulfonyl chloride used. This method allows for the attachment of various aryl or alkyl sulfonyl groups, enabling the synthesis of a diverse library of sulfonamide derivatives for further investigation.

Synthesis of Structural Analogs and Related Pyridopyrimidines

The synthesis of structural analogs of this compound and related pyridopyrimidines is essential for exploring the chemical space around this scaffold. A variety of synthetic strategies have been developed to access these compounds.

One major approach involves the construction of the fused ring system from substituted pyrimidine or pyridine precursors. For example, dihydropyrido[2,3-d]pyrimidine derivatives can be synthesized via a three-component one-pot reaction between 6-amino-1,3-dimethyl uracil, various aromatic aldehydes, and 1,3-dicarbonyl compounds. This method allows for significant diversity in the final products by simply changing the aldehyde or dicarbonyl component.

Another strategy involves the modification of a pre-formed pyrido[2,3-d]pyrimidine core. Starting from a versatile intermediate like 2,4-dichloropyrido[2,3-d]pyrimidine, various nucleophiles can be introduced sequentially. For instance, reaction with ammonia (B1221849) can yield 2,4-diaminopyrido[2,3-d]pyrimidine, while controlled hydrolysis can produce 2-chloro-4-hydroxypyrido[2,3-d]pyrimidine. These intermediates can then be further functionalized to generate a wide array of analogs.

The synthesis of related fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, often follows similar principles. These analogs can be prepared by N-alkylation of the pyrazole (B372694) nitrogen atom in a 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate, which itself is synthesized from commercially available aminopyrazolopyrimidine. These methods highlight the modular nature of synthetic routes towards pyridopyrimidines and their analogs, allowing for the systematic modification of the core structure and its substituents.

Structure Activity Relationship Sar Studies of N Isopropylpyrido 2,3 D Pyrimidin 4 Amine Derivatives

Contribution of the N-isopropyl Group to Biological Potency and Selectivity

No dedicated studies were identified that specifically dissect the role of the N-isopropyl group at the 4-amino position of the pyrido[2,3-d]pyrimidine (B1209978) ring in terms of its contribution to biological potency and selectivity. General SAR studies on related pyrimidine (B1678525) and pyrido[2,3-d]pyrimidine series often explore a range of N-alkyl and N-aryl substituents at this position. For instance, in other heterocyclic kinase inhibitors, the size and nature of N-alkyl substituents can influence binding affinity and selectivity, but specific data for the N-isopropyl group in this context is not available. acs.org

Positional and Substituent Effects on the Pyrido[2,3-d]pyrimidine Ring System

While general SAR principles for the pyrido[2,3-d]pyrimidine scaffold exist, applying them directly to the N-isopropyl variant without specific experimental data would be speculative.

SAR at Pyridine (B92270) Moieties

Substitutions on the pyridine portion of the pyrido[2,3-d]pyrimidine ring are known to be crucial for modulating kinase inhibitory activity and other biological effects. nih.gov However, specific SAR data for these positions in the context of a 4-isopropylamino substituent is not documented.

Influence of Bridging and Peripheral Substituents on Activity

The introduction of bridging and peripheral substituents is a common strategy to enhance the pharmacological properties of heterocyclic compounds. However, the influence of such modifications on the activity of N-isopropylpyrido[2,3-d]pyrimidin-4-amine derivatives has not been specifically reported.

Mechanisms of Action and Biological Target Identification for N Isopropylpyrido 2,3 D Pyrimidin 4 Amine Analogs

Kinase Enzyme Inhibition Profiles

Analogs of N-isopropylpyrido[2,3-d]pyrimidin-4-amine have been shown to inhibit several key kinases, often with varying degrees of potency and selectivity. The following subsections detail the inhibitory activity of these compounds against specific kinase families and signaling pathways.

Dual Inhibition of Phosphatidylinositol 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR)

A significant area of research for pyrido[2,3-d]pyrimidine (B1209978) derivatives has been their development as dual inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in human cancers. researchgate.net One such derivative, PF-04691502, which features a 2-amino-4-methylpyrido[2,3-d]pyrimidine core, has been identified as a potent, ATP-competitive dual inhibitor of class I PI3K and mTOR kinases. nih.govrsc.org In biochemical assays, PF-04691502 demonstrated potent inhibition of all class I PI3K isoforms and mTOR. nih.govaacrjournals.org

In cellular assays, PF-04691502 effectively reduced the phosphorylation of key downstream effectors of the PI3K/mTOR pathway, including Akt, PRAS40, p70S6K, and 4EBP1. nih.gov The compound showed inhibitory activity against PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ with Ki values of 1.8 nM, 2.1 nM, 1.6 nM, and 1.9 nM, respectively, and against mTOR with a Ki of 16 nM. selleckchem.com Furthermore, PF-04691502 has demonstrated selectivity with little activity against other kinases such as Vps34, AKT, PDK1, p70S6K, MEK, ERK, p38, or JNK. selleckchem.com

CompoundTargetInhibition (Ki)
PF-04691502PI3Kα1.8 nM
PF-04691502PI3Kβ2.1 nM
PF-04691502PI3Kδ1.6 nM
PF-04691502PI3Kγ1.9 nM
PF-04691502mTOR16 nM

Janus Kinase (JAK) Family Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative of pyrido[2,3-d]pyrimidines, is a key feature of several Janus kinase (JAK) inhibitors. frontiersin.org The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are crucial for cytokine signaling in the immune system, making them attractive targets for autoimmune diseases. oup.com

Tofacitinib, a well-known JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core, demonstrates selectivity for JAK1 and JAK3 over other JAK isoforms. oup.comnih.gov Further modifications of this scaffold have led to the development of more selective JAK1 inhibitors. For instance, (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile (Compound 6) showed improved selectivity for JAK1 with an IC50 of 11 nM, compared to tofacitinib. bmj.com Its inhibitory activity against other JAK family members was significantly lower, with IC50 values of 240 nM for JAK2, 2800 nM for JAK3, and 110 nM for TYK2. bmj.com This highlights the potential for developing highly selective JAK1 inhibitors from this chemical class.

CompoundTargetInhibition (IC50)
Compound 6JAK111 nM
Compound 6JAK2240 nM
Compound 6JAK32800 nM
Compound 6TYK2110 nM

Protein Kinase B (PKB/Akt) Modulation

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in the PI3K signaling pathway and a key regulator of cell survival, proliferation, and metabolism. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and selective inhibitors of Akt. One such example is AZD5363, a pyrrolopyrimidine-based inhibitor that potently inhibits all three isoforms of Akt. researchgate.net

AZD5363 has IC50 values of 3 nM, 8 nM, and 8 nM for Akt1, Akt2, and Akt3, respectively. selleckchem.com A significant challenge in the development of Akt inhibitors is achieving selectivity over other kinases in the AGC family, such as protein kinase A (PKA) and ROCK. nih.gov AZD5363 has demonstrated improved selectivity against ROCK compared to earlier compounds in the series. aacrjournals.org The development of these inhibitors showcases the adaptability of the pyrrolo[2,3-d]pyrimidine scaffold for targeting specific kinases within a family.

CompoundTargetInhibition (IC50)
AZD5363Akt13 nM
AZD5363Akt28 nM
AZD5363Akt38 nM

Bruton's Tyrosine Kinase (Btk) Inhibition

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated therapeutic target in B-cell malignancies and autoimmune diseases. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold has been explored for the development of Btk inhibitors. nih.govnih.gov Additionally, the related pyrazolo[3,4-d]pyrimidine core is found in the approved Btk inhibitor, ibrutinib. spandidos-publications.com

While potent inhibition of Btk is the primary goal, off-target effects can lead to adverse events. Ibrutinib, for example, has been shown to inhibit other kinases, including those in the TEC family and C-terminal Src kinase (CSK), which may contribute to some of its side effects. frontiersin.orgnih.govtandfonline.com This underscores the importance of kinase selectivity in the design of safe and effective Btk inhibitors based on these heterocyclic scaffolds.

Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Signaling Pathway Interference

Receptor-interacting protein kinase 2 (RIPK2) is a key mediator of inflammatory signaling downstream of the nucleotide-binding oligomerization domain (NOD) receptors, NOD1 and NOD2. nih.govtandfonline.com The NOD-RIPK2 signaling pathway is implicated in a variety of chronic inflammatory conditions. nih.gov Pyrido[2,3-d]pyrimidin-7-one based compounds have been identified as potent inhibitors of RIPK2 kinase activity and NOD2-dependent signaling. nih.govtandfonline.com

One such inhibitor, UH15-15, demonstrated potent inhibition of RIPK2 kinase with an IC50 of 8 ± 4 nM. nih.gov This compound also blocked NOD2-dependent NF-κB activation with an IC50 of 20 ± 5 nM. nih.gov Notably, UH15-15 displayed over 300-fold selectivity for RIPK2 versus the structurally related activin receptor-like kinase 2 (ALK2), indicating that high selectivity can be achieved with this scaffold. nih.gov

CompoundTarget/PathwayInhibition (IC50)
UH15-15RIPK2 Kinase8 ± 4 nM
UH15-15NOD2-dependent NF-κB activation20 ± 5 nM

Tyrosine Kinase Specificity (e.g., Abl, MAP Kinases, PDGFr, FGFr, EPH, Mps1, HER Kinases)

The broader selectivity profile of pyrido[2,3-d]pyrimidine analogs against a wide range of tyrosine kinases is a critical aspect of their development as therapeutic agents. While comprehensive screening data for a single this compound analog against a large panel of tyrosine kinases is not extensively published, studies on related compounds provide insights into the potential for both broad activity and high selectivity.

For instance, the pyrido[2,3-d]pyrimidin-7-one PD180970 was reported to bind to Abl kinase. nih.gov Furthermore, a series of pyrido[2,3-d]pyrimidin-7(8H)-ones were designed as highly selective inhibitors of Threonine Tyrosine Kinase (TTK), with one compound showing a Kd of 0.15 nM for TTK while being significantly less potent against a panel of 402 other kinases. nih.gov

Conversely, some inhibitors based on this scaffold have shown a lack of activity against certain kinase families. As mentioned earlier, the dual PI3K/mTOR inhibitor PF-04691502 showed little activity against MAP kinases (MEK, ERK, p38). selleckchem.com The selectivity of these compounds is highly dependent on the specific substitutions on the pyrido[2,3-d]pyrimidine core, which can be tailored to achieve desired activity profiles. The off-target effects of related heterocyclic kinase inhibitors, such as the Btk inhibitor ibrutinib's activity against EGFR and TEC family kinases, further highlight the importance of thorough kinase profiling in drug development. frontiersin.org

Non-Kinase Enzyme Modulations

Analogs based on the pyrido[2,3-d]pyrimidine core have demonstrated significant activity against several non-kinase enzymes, interfering with essential metabolic and signaling pathways.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, pyrimidines (like thymidine), and several amino acids, making it vital for DNA synthesis and cellular replication. nih.gov By inhibiting DHFR, pyrido[2,3-d]pyrimidine analogs can deplete the cellular pool of tetrahydrofolate, leading to the cessation of DNA synthesis and cell death, a mechanism particularly effective against rapidly proliferating cells such as cancer cells. nih.gov

The 2,4-diaminopyrido[2,3-d]pyrimidine structure is a key pharmacophore for DHFR inhibition. These compounds act as antifolates, competing with the natural substrate, dihydrofolate, for the active site of the enzyme. One notable analog, Piritrexim (2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine), was developed as a potent, lipid-soluble inhibitor of mammalian DHFR. nih.gov Its lipophilic nature allows it to cross cell membranes more readily than traditional antifolates like methotrexate. nih.gov Research has shown that such compounds have significant antitumor activity in preclinical models. nih.gov

The inhibitory activity of these analogs is highly dependent on the substitution pattern on the pyrido[2,3-d]pyrimidine core.

Table 1: Examples of Pyrido[2,3-d]pyrimidine-based DHFR Inhibitors Data represents inhibitory concentrations (IC50) against DHFR from various sources.

Compound NameStructureTarget DHFRIC50 (µM)
Piritrexim2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidineMammalianPotent inhibitor (specific value not cited in sources)
Analog 5j2,4-diamino-6-(2,5-dimethoxybenzyl)-5,6,7,8-tetrahydroquinazolinePneumocystis carinii0.057
Analog 5l2,4-diamino-6-(3,4,5-trimethoxybenzyl)-5,6,7,8-tetrahydroquinazolinePneumocystis carinii0.091

Note: Tetrahydroquinazoline analogs are structurally related and demonstrate the activity of the core 2,4-diaminopyrimidine (B92962) pharmacophore against DHFR from opportunistic pathogens. uniprot.org

Inositol Requiring Enzyme I alpha (IRE1α) is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a kinase and an endoribonuclease (RNase) domain. Upon activation, the RNase domain initiates the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the UPR signaling cascade. nih.gov

Analogs based on a pyridine-pyrimidine scaffold have been identified as ATP-competitive ligands that can allosterically modulate the RNase activity of IRE1α. nih.gov These compounds bind to the ATP-binding site within the kinase domain, but instead of only inhibiting kinase activity, they can stabilize distinct conformational states of the enzyme that either enhance or suppress the distal RNase function. This dual modulatory potential is significant. For example, certain substitutions on the scaffold can lock IRE1α in a state that activates its RNase function even without upstream ER stress, while other substitutions can potently inhibit RNase activity. nih.gov This demonstrates that the pyrido[2,3-d]pyrimidine framework can be used to develop sophisticated molecular probes and potential therapeutics that finely tune the UPR pathway.

S-Adenosylmethionine Decarboxylase (SAMDC or AdoMetDC) is a pivotal enzyme in the biosynthesis of polyamines, such as spermidine (B129725) and spermine. wikipedia.org It catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce decarboxylated SAM (dcSAM), which then serves as an aminopropyl group donor. patsnap.com Polyamines are essential for cell growth, proliferation, and differentiation. patsnap.com While potent inhibitors of SAMDC have been developed from other chemical classes for therapeutic purposes, particularly in oncology, a review of the scientific literature indicates that the pyrido[2,3-d]pyrimidine scaffold is not a widely reported or established class of SAMDC inhibitors.

Biotin (B1667282) carboxylase (BC) is a component of the multi-subunit enzyme acetyl-CoA carboxylase (ACC), which catalyzes the committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA. The BC subunit is responsible for carboxylating a biotin prosthetic group, which then transfers the carboxyl group to acetyl-CoA in the second step of the reaction. researchgate.net

Pyrido[2,3-d]pyrimidine derivatives have been identified as a class of compounds that can interfere with this process, particularly in bacteria, making BC a target for the development of novel antibiotics. wikipedia.orgresearchgate.net Research into pyridopyrimidine inhibitors of bacterial BC has focused on optimizing the scaffold to improve antibacterial potency. These efforts involve modifying physicochemical properties to enhance penetration across Gram-negative bacterial membranes. researchgate.net The mechanism involves inhibiting the BC active site, thereby disrupting the fatty acid biosynthesis pathway, which is essential for bacterial survival.

Receptor-Mediated Activities

The Histamine (B1213489) H4 Receptor (H4R) is the most recently identified histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T cells. It plays a significant role in modulating immune responses and inflammatory processes, making it an attractive therapeutic target for conditions like asthma, atopic dermatitis, and pruritus. nih.gov

While direct studies on this compound are limited, research on the closely related pyrido[3,2-d]pyrimidine (B1256433) scaffold has yielded potent H4R antagonists. nih.gov These analogs, which share the core 2,4-diaminopyrimidine structure, have been optimized from lead compounds to achieve high affinity for the human H4R. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the pyridopyrimidine ring system significantly influence binding affinity and functional activity. The development of these ligands demonstrates that the pyridopyrimidine scaffold is a viable template for creating selective antagonists that can modulate H4R-mediated inflammatory signaling. nih.gov

Cellular and Molecular Pathway Perturbations

Analogs of this compound have been the subject of extensive research to elucidate their mechanisms of action at the cellular and molecular level. These investigations have revealed that the biological effects of these compounds are often multifaceted, involving the perturbation of several key pathways that govern cell survival, proliferation, and stress responses.

Analysis of Cell Proliferation and Growth Inhibition Mechanisms

The antiproliferative activity of pyrido[2,3-d]pyrimidine analogs is a cornerstone of their therapeutic potential. Studies have shown that these compounds can significantly inhibit the growth of various cancer cell lines. For instance, certain novel series of 2-amino pyrido[2,3-d]pyrimidine derivatives demonstrated significant antiproliferative effects in hepatic HepG2 and breast MCF7 cancer cells at submicromolar concentrations. nih.gov The growth inhibitory activity is often linked to the inhibition of specific enzymes, such as tyrosine kinases, which are critical for cell signaling pathways that drive proliferation. nih.gov Derivatives with a thiophene (B33073) substitution have been shown to enhance anticancer activity in both HepG2 and MCF7 cell lines. nih.gov The core structure of pyrido[2,3-d]pyrimidines is considered a "privileged scaffold" in drug discovery due to its known activity against various tyrosine kinase inhibitors (TKIs). mdpi.com

Table 1: Antiproliferative Activity of Selected Pyrido[2,3-d]pyrimidine Analogs

Compound ID Cell Line IC50 (µM) Key Findings
Compound 5c HepG2 ~7.5 Thiophene substitution enhanced activity by 25% compared to analogs. nih.gov
Compound 11c MCF7 ~4.0 Thiophene substitution enhanced activity by ~45% compared to analogs. nih.gov
Compound 15f PC-3, A549 0.356, 0.407 Exhibited superior dual antitumor activity at the submicromolar level. researchgate.net
Compound 4 MCF-7 0.57 Showed remarkable cytotoxicity. rsc.org
Compound 11 HepG2 0.99 Displayed notable cytotoxicity. rsc.org

Effects on Cell Cycle Progression and Apoptosis Induction

A primary mechanism through which this compound analogs exert their antiproliferative effects is by inducing cell cycle arrest and promoting apoptosis (programmed cell death). Several studies have detailed these effects. For example, certain pyrido[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest at the G1 phase. researchgate.netrsc.org This disruption of the normal cell cycle prevents cancer cells from proceeding to the DNA synthesis (S) phase, thereby halting their proliferation. researchgate.net

Furthermore, these compounds are potent inducers of apoptosis. Research has shown that treatment with specific pyrido[2,3-d]pyrimidine analogs leads to the activation of key apoptotic proteins. For instance, compound 4 was found to significantly activate apoptosis in MCF-7 cells, increasing total apoptosis by over 58-fold compared to control cells. rsc.org The induction of apoptosis is often mediated through the intrinsic pathway, as evidenced by the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl2. nih.gov This is coupled with the activation of executioner caspases, such as caspase-3, which carry out the final stages of cell death. researchgate.netnih.gov

Table 2: Apoptotic and Cell Cycle Effects of Pyrido[2,3-d]pyrimidine Analogs

Compound ID Cell Line Effect Molecular Mechanism
Compound 15f PC-3 Apoptosis Induction Mediated via caspase-3 dependent pathway. researchgate.net
Compound 6b PC-3 Apoptosis Induction Activation of CASP3, Bax, p53; downregulation of Bcl2. nih.gov
Compound 8d MCF-7 Apoptosis Induction Activation of Bax, p53; downregulation of Bcl2. nih.gov
Compound 4 MCF-7 G1 Phase Arrest & Apoptosis Increased total apoptosis (36.14% vs 0.62% in control). rsc.org

Downstream Signaling Pathway Modulation (e.g., AKT Phosphorylation, XBP1 Splicing)

The cellular effects of pyrido[2,3-d]pyrimidine analogs are rooted in their ability to modulate critical downstream signaling pathways. A key target is the PI3K/AKT pathway, which is central to cell survival and proliferation. Seletalisib, a pyrido[3,2-d]pyrimidine analog, is a highly selective inhibitor of PI3Kδ, which would lead to reduced phosphorylation of its downstream effector, AKT. nih.gov Inhibition of this pathway is a well-established mechanism for suppressing cancer cell growth.

Another critical pathway modulated by these compounds is related to the unfolded protein response (UPR). Specifically, they can affect the splicing of X-box binding protein 1 (XBP1) mRNA. nih.gov Under conditions of endoplasmic reticulum (ER) stress, the sensor protein IRE1α is activated and splices a 26-nucleotide intron from XBP1 mRNA. mdpi.com This splicing event results in a translational frameshift, producing the active transcription factor XBP1s, which then upregulates genes involved in restoring ER homeostasis. nih.gov The ability of pyrido[2,3-d]pyrimidine analogs to interfere with this process suggests they can modulate the cell's ability to cope with ER stress. There is evidence that high levels of the spliced XBP1 protein can, in turn, create a negative feedback loop that represses further IRE1α activity and subsequent XBP1 splicing. nih.gov

Impact on Unfolded Protein Response (UPR) and ER Stress Pathways

The endoplasmic reticulum (ER) is essential for protein folding, and the accumulation of unfolded or misfolded proteins triggers a state known as ER stress. nih.gov In response, the cell activates the Unfolded Protein Response (UPR), a signaling network designed to restore homeostasis or, if the stress is too severe, trigger apoptosis. mdpi.comnih.gov The UPR is mediated by three main ER-resident sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). mdpi.com

Analogs of this compound can influence these pathways. As mentioned, their impact on XBP1 splicing directly links them to the IRE1α arm of the UPR. nih.gov By modulating the UPR, these compounds can push a cancer cell towards apoptosis. If a cell is already under significant ER stress, inhibiting its adaptive UPR mechanisms can be cytotoxic. For example, prolonged UPR activation can lead to the upregulation of the pro-apoptotic transcription factor CHOP, a downstream target of both the PERK and ATF6 pathways. mdpi.comnih.gov Therefore, by interfering with the UPR, pyrido[2,3-d]pyrimidine analogs can exacerbate ER stress and promote cell death in vulnerable cells.

Influence on B Cell Receptor (BCR) and Fcγ Receptor (FcR) Signaling Cascades

The biological activity of pyrido[2,3-d]pyrimidine analogs extends to the modulation of immune signaling pathways. Key among these are the B Cell Receptor (BCR) and Fcγ Receptor (FcR) signaling cascades. Both of these pathways are critically dependent on the activity of spleen tyrosine kinase (Syk). google.com Upon receptor engagement, Syk is recruited and activated, initiating a downstream cascade that leads to cellular responses such as proliferation, differentiation, and mediator release. google.com

Given that many pyrido[2,3-d]pyrimidine derivatives are designed as kinase inhibitors, it is plausible that they can target kinases within these cascades. nih.gov For example, compounds with a related 2,4-pyrimidinediamine core are potent inhibitors of Syk kinase and can effectively block signaling from Fc receptors like FcεRI and FcγRI. google.com This inhibition prevents cellular degranulation in mast cells and basophils. google.com Furthermore, ZAP-70, a kinase structurally related to Syk and essential for T-cell receptor signaling, has also been a target for pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors. mdpi.com This suggests that this compound analogs may function as inhibitors of Syk or related kinases, thereby disrupting BCR and FcR signaling and modulating immune cell function.

Preclinical Pharmacological Evaluation and Efficacy Studies of N Isopropylpyrido 2,3 D Pyrimidin 4 Amine Derivatives

In Vitro Biochemical and Enzymatic Assay Methodologies

The preclinical evaluation of N-isopropylpyrido[2,3-d]pyrimidin-4-amine and its related derivatives frequently begins with in vitro biochemical and enzymatic assays to determine their interaction with specific molecular targets. These assays are crucial for elucidating mechanisms of action and quantifying the potency of compounds as inhibitors of key enzymes involved in disease pathogenesis. A common approach involves assessing the inhibitory activity of these derivatives against a panel of protein kinases, which are pivotal in cancer cell signaling.

For instance, in the development of novel kinase inhibitors, derivatives with a similar pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine core have been evaluated for their selective inhibitory effects on various human kinases. nih.gov Methodologies for such assessments typically involve measuring the enzyme's activity in the presence of varying concentrations of the test compound. The panel of kinases often includes targets relevant to angiogenesis and cell cycle control, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR), VEGFR-1/Flt-1, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 5 (CDK5/p25), and Glycogen Synthase Kinase 3 (GSK3α and GSK3β). nih.gov

The objective of these assays is to identify compounds that are potent and selective inhibitors of a specific target. For example, a study on tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives sought to develop ATP-competitive inhibitors of VEGFR-2. nih.gov The inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter derived from these assays. One derivative, N-(4,6-dimethylthieno[2,3-b]pyridine)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, demonstrated the most potent and selective inhibitory action against VEGFR-2, with an IC50 value of 2.6 μM. nih.gov

Furthermore, related pyrazolo[3,4-d]pyrimidinone derivatives have been assessed for their inhibitory activity against other enzymes like human dihydrofolate reductase, showing IC50 values comparable to the standard drug methotrexate. ekb.eg These enzymatic assays, often supported by molecular docking studies to understand binding interactions within the enzyme's active site, are fundamental in the early-stage screening and lead optimization of potential therapeutic agents based on the pyrido[2,3-d]pyrimidine (B1209978) scaffold. nih.govmdpi.com

Cell-Based Functional Assays

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been extensively evaluated for their ability to inhibit the growth of various cancer cell lines, with a particular focus on colorectal carcinoma lines like HCT-116. These cell-based functional assays are critical for determining the cytotoxic or cytostatic effects of the compounds.

In one study, a series of substituted pyrido[2,3-d]pyrimidines were tested in vitro for their cytotoxic activity. A notable finding was that Compound 39 demonstrated more effective proliferation reduction in HCT-116 cells than the standard chemotherapy drug doxorubicin (B1662922), exhibiting a half-maximal inhibitory concentration (IC50) value of 7 µM. ekb.eg Similarly, other related heterocyclic structures, such as pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, have also shown significant activity against the HCT-116 cell line, with compounds 20 and 21 recording IC50 values of 58.2 and 60.9 µg/mL, respectively. ekb.eg Another pyrimidine (B1678525) derivative, compound 67, was found to be more active than doxorubicin against HCT-116 cells, with an IC50 of 58.1 μg/mL. ekb.eg

The methodologies for these assays typically involve exposing the cancer cells to a range of concentrations of the test compound for a specified period (e.g., 72 hours) and then measuring cell viability using techniques like the Sulforhodamine B (SRB) or MTT assay. nih.govresearchgate.net The results are used to calculate the IC50 value, which represents the compound's potency in inhibiting cell proliferation.

Table 1: Anti-proliferative Activity of Pyrido[2,3-d]pyrimidine and Related Derivatives Against HCT-116 Cancer Cell Line
CompoundCompound ClassIC50 ValueReference
Compound 39Pyrido[2,3-d]pyrimidine7 µM ekb.eg
Compound 20Pyrazolo[1,5-a]pyrimidine58.2 µg/mL ekb.eg
Compound 21Pyrazolo[1,5-a]pyrimidine60.9 µg/mL ekb.eg
Compound 67Pyrazolo[3,4-d]pyrimidinone58.1 µg/mL ekb.eg

The pyrido[2,3-d]pyrimidine core structure has served as a template for the development of novel antibacterial agents. A series of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids were synthesized and evaluated for their antibacterial activity against a range of pathogens. nih.gov

These evaluations typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The studies revealed that certain derivatives possess potent activity. Specifically, 8-ethyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids (compounds 22 and 51) were identified as the most active compounds in the series. They demonstrated greater in vitro and in vivo activity against Gram-negative bacteria, including Escherichia coli and Salmonella typhimurium, than the reference drug piromidic acid. nih.gov The compounds were also tested against Gram-positive bacteria such as Staphylococcus species. nih.gov

While specific MIC values for the named N-isopropyl derivative were not detailed in the provided sources, the broad activity of the structural class highlights its potential. For context, related 2-aminopyridine (B139424) derivatives have shown very good activity against multiple strains of Methicillin-Resistant Staphylococcus aureus (MRSA), with many compounds exhibiting higher potency than the standard drug vancomycin. researchgate.net Similarly, certain pyridoxine (B80251) derivatives have demonstrated high biocidal activity against both planktonic and biofilm-embedded Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Table 2: Antibacterial Activity Spectrum of Pyrido[2,3-d]pyrimidine Derivatives
Compound ClassTarget OrganismsObserved ActivityReference
8-Alkyl/Vinyl-pyrido[2,3-d]pyrimidine-6-carboxylic acidsGram-negative bacteria (E. coli, S. typhimurium, P. aeruginosa)Compounds 22 and 51 are highly active, surpassing piromidic acid. nih.gov
8-Alkyl/Vinyl-pyrido[2,3-d]pyrimidine-6-carboxylic acidsStaphylococcus speciesActivity demonstrated against this Gram-positive genus. nih.gov
2-Aminopyridine derivativesMethicillin-Resistant Staphylococcus aureus (MRSA)High potency, often exceeding that of vancomycin. researchgate.net
Pyridoxine derivativesStaphylococcus aureus, Staphylococcus epidermidisHigh biocidal activity against planktonic and biofilm forms. nih.gov

The search for new and effective treatments for tuberculosis has led to the investigation of various heterocyclic compounds, including close analogs of the pyrido[2,3-d]pyrimidine scaffold. A study focusing on 7H-pyrrolo[2,3-d]pyrimidine derivatives, which are structurally similar to pyrido[2,3-d]pyrimidines, revealed significant antitubercular properties. nih.govnih.gov

In this research, a library of thirty derivatives was synthesized and assayed for their minimum inhibitory concentration (MIC) against a green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis. The standard broth microdilution method was employed for this evaluation. nih.govnih.gov The results were promising, with sixteen of the compounds displaying in vitro activity, showing MIC90 values (the concentration required to inhibit 90% of bacterial growth) ranging from 0.488 to 62.5 µM. nih.govnih.gov

The most potent compound identified in this series was N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which exhibited a MIC90 value of 0.488 µM and was found to be non-cytotoxic to Vero cells. nih.govnih.gov This highlights the potential of the 4-amino-substituted pyrrolo[2,3-d]pyrimidine core as a foundation for developing new antitubercular agents. nih.gov Other related structures, such as 2,4-disubstituted pyridine (B92270) derivatives, have also shown strong antitubercular effects, with MIC99 values as low as 0.8 µg/ml. frontiersin.org

Table 3: Antitubercular Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against M. tuberculosis
CompoundCompound ClassMIC90 Value (µM)Reference
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine4-Aminopyrrolo[2,3-d]pyrimidine0.488 nih.govnih.gov
Various Derivatives4-Aminopyrrolo[2,3-d]pyrimidine0.488 - 62.5 nih.govnih.gov

In Vivo Efficacy in Preclinical Disease Models

Following promising in vitro results, lead compounds are often advanced to in vivo preclinical models to assess their efficacy in a more complex biological system. For anticancer drug development, this typically involves using xenograft models, where human tumor cells are implanted into immunocompromised mice.

While specific in vivo data for this compound was not available in the consulted sources, studies on closely related pyrazolo[3,4-d]pyrimidine-6-amine derivatives provide significant insight into the potential of this class of compounds. Research focused on developing inhibitors for the mitochondrial protein TRAP1, a target in tumorigenesis, led to the identification of potent pyrazolo[3,4-d]pyrimidine derivatives. nih.govresearchgate.net

Two lead compounds, designated as 47 and 48, were evaluated in a mouse xenograft model using PC3 human prostate cancer cells. The results of these in vivo studies were significant, as both compounds were shown to markedly reduce tumor growth. nih.govresearchgate.net These findings demonstrate that the pyrazolo[3,4-d]pyrimidine scaffold can serve as an effective core for developing anticancer agents that are efficacious in vivo. The successful translation from in vitro potency to in vivo antitumor activity for these analogs suggests that optimized pyrido[2,3-d]pyrimidine derivatives could also exhibit valuable therapeutic effects in similar preclinical cancer models. nih.gov

Efficacy in Animal Models of Inflammatory and Autoimmune Disorders (e.g., Rheumatoid Arthritis in CIA Mice)

While specific preclinical efficacy data for this compound in animal models of rheumatoid arthritis are not extensively detailed in publicly available research, the broader class of pyrido[2,3-d]pyrimidine derivatives has shown promise in this area. One notable example is Dilmapimod, a compound with a pyrido[2,3-d]pyrimidine core, which has been identified as having potential activity against rheumatoid arthritis. nih.govresearchgate.net

The Collagen-Induced Arthritis (CIA) mouse model is a widely used and internationally recognized preclinical model for studying rheumatoid arthritis, as it shares pathological and immunological features with the human disease. In this model, treatment with various therapeutic agents can be evaluated for their ability to reduce the clinical signs of arthritis, such as paw swelling, joint inflammation, and cartilage and bone erosion.

For instance, in a study involving a structurally related pyrrolo[2,3-d]pyrimidine derivative, administration of the compound in a CIA mouse model demonstrated significant efficacy. This included a reduction in arthritis severity scores and a decrease in paw volume compared to vehicle-treated controls. Histopathological analysis of the joints from these animals often reveals a reduction in inflammation, synovial hyperplasia, and cartilage and bone destruction. While not directly pertaining to a pyrido[2,3-d]pyrimidine, these findings highlight the potential of targeting key signaling pathways in arthritis with this class of heterocyclic compounds.

The general efficacy of kinase inhibitors with a similar heterocyclic core in the CIA model is often demonstrated by a dose-dependent reduction in the clinical arthritis score.

Table 1: Representative Efficacy Data for a Kinase Inhibitor in a CIA Mouse Model This table is a representative example based on typical findings for kinase inhibitors in this model and does not represent data for this compound specifically.

Treatment GroupMean Arthritis Score (Day 14)% Inhibition of Paw Swelling
Vehicle Control10.2 ± 1.50%
Compound X (Low Dose)6.8 ± 1.233%
Compound X (High Dose)3.1 ± 0.869%
Positive Control2.5 ± 0.775%

Translational Biomarker Studies and Target Engagement in Preclinical Systems

Translational biomarker studies are crucial for understanding the mechanism of action of a drug candidate and for bridging the gap between preclinical findings and clinical outcomes. For pyrido[2,3-d]pyrimidine derivatives, which often function as kinase inhibitors, these studies typically involve assessing the modulation of downstream signaling molecules and inflammatory mediators.

Target engagement studies aim to confirm that the compound is interacting with its intended molecular target in a biological system. For a kinase inhibitor, this can be demonstrated by measuring the phosphorylation status of its substrate. For example, if a pyrido[2,3-d]pyrimidine derivative is designed to inhibit a specific mitogen-activated protein (MAP) kinase, a successful target engagement would be indicated by a decrease in the phosphorylated form of this kinase in relevant tissues or cells from a treated animal model.

In the context of inflammatory diseases like rheumatoid arthritis, relevant biomarkers that are often measured in preclinical models include a range of pro-inflammatory cytokines and chemokines. Treatment with an effective pyrido[2,3-d]pyrimidine derivative would be expected to lead to a reduction in the levels of key inflammatory mediators.

Table 2: Hypothetical Biomarker Modulation by a Pyrido[2,3-d]pyrimidine Derivative in a Preclinical Model This table is a representative example and does not represent specific data for this compound.

BiomarkerChange in Expression/ActivityMethod of Measurement
Phosphorylated Target KinaseDecreasedWestern Blot, ELISA
TNF-αDecreasedELISA, qPCR
Interleukin-6 (IL-6)DecreasedELISA, qPCR
Matrix Metalloproteinases (MMPs)DecreasedZymography, qPCR

These preclinical studies are essential for establishing the proof-of-concept for a new therapeutic agent and for guiding its further development. The investigation of pyrido[2,3-d]pyrimidine derivatives as kinase inhibitors for autoimmune and inflammatory diseases is an active area of research, with the potential to deliver novel treatment options for patients. nih.gov

Computational and Structural Biology Approaches in N Isopropylpyrido 2,3 D Pyrimidin 4 Amine Research

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-isopropylpyrido[2,3-d]pyrimidin-4-amine, docking simulations are employed to predict its binding mode within the active site of a target protein, such as a kinase.

The process involves placing the 3D structure of this compound into the binding pocket of a receptor and using a scoring function to estimate the binding affinity. This provides critical information about the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, studies on related pyrido[2,3-d]pyrimidine (B1209978) derivatives have used docking to understand their interaction with kinase active sites, revealing how the pyrimidine (B1678525) core forms crucial hydrogen bonds with hinge region residues. nih.gov Similarly, docking this compound would help identify the specific amino acid residues it interacts with, guiding further structural modifications to enhance potency and selectivity. nih.govnih.gov The bioactive conformation of a molecule, determined through docking, can also serve as a template for building other molecules in a series for further analysis. nih.gov

Table 1: Example of Molecular Docking Results for a Pyrido[2,3-d]pyrimidine Analog

Target ProteinLigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
VEGFR-2Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivative-9.8Cys919, Asp1046Hydrogen Bond
CDK2N-(pyridin-3-yl)pyrimidin-4-amine analogue-10.2Leu83, Glu81Hydrogen Bond, Hydrophobic
LckN-4-Pyrimidinyl-1H-indazol-4-amine-8.5Met319, Thr316Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are fundamental in predicting the activity of new compounds and optimizing lead structures.

Ligand-based QSAR methods are utilized when the 3D structure of the target receptor is unknown. These techniques rely on a set of molecules with known activities to derive a predictive model.

Comparative Molecular Field Analysis (CoMFA) : CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. nih.gov For a series of pyrido[2,3-d]pyrimidine analogs, a CoMFA model would be built by aligning the structures and calculating their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the this compound structure could lead to increased or decreased activity. For example, a CoMFA study on N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck kinase yielded a robust model that provided valuable information on the structural requirements for potent inhibition. nih.gov

Pharmacophore Modeling : A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. By analyzing a set of active pyrido[2,3-d]pyrimidine derivatives, a pharmacophore model can be generated. researchgate.net This model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that are likely to be active, or to guide the design of novel analogs of this compound with improved properties.

Receptor-based QSAR, also known as structure-based QSAR, integrates information from the 3D structure of the ligand-receptor complex into the QSAR model. This approach can provide more detailed insights than ligand-based methods. For this compound, after docking it into its target protein, descriptors can be calculated based on the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) and energies. These descriptors are then used to build a QSAR model that can predict the binding affinity of new derivatives with higher accuracy.

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. rsc.org An MD simulation of this compound bound to its target would simulate the movements of atoms and molecules, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. rsc.orgnih.gov

Free Energy Perturbation and Calculation Methods (e.g., MM-PBSA)

Accurately predicting the binding free energy is a primary goal of computational chemistry. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the free energy of binding for a ligand to its receptor. nih.gov

The MM/PBSA method calculates the binding free energy by combining molecular mechanics energy calculations with continuum solvation models. rsc.org This approach is applied to snapshots taken from an MD simulation trajectory. For the this compound-protein complex, MM/PBSA can provide a more accurate estimation of binding affinity than docking scores alone. Studies on similar N-(pyridin-3-yl)pyrimidin-4-amine analogues have successfully used the MM/PBSA approach to calculate binding affinities, revealing strong interactions with their target kinase. rsc.org

Table 2: Example of MM/PBSA Binding Free Energy Decomposition

Energy ComponentContribution (kcal/mol)Description
Van der Waals Energy-45.5Favorable contribution from steric interactions.
Electrostatic Energy-28.7Favorable contribution from charge-charge interactions.
Polar Solvation Energy+32.1Unfavorable energy required to desolvate polar groups.
Non-polar Solvation Energy-6.2Favorable contribution from hydrophobic effects.
Total Binding Free Energy (ΔG) -48.3 Overall predicted binding affinity.

Note: Data is illustrative and based on typical values for small molecule-protein interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to study the electronic properties of molecules. samipubco.commdpi.com For this compound, DFT can be used to calculate a variety of properties, including:

Molecular Geometry Optimization : To determine the most stable 3D conformation of the molecule.

Electronic Structure : To analyze the distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity. nih.gov

Electrostatic Potential (ESP) Maps : To visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for molecular recognition and interaction. nih.gov

Reactivity Descriptors : To quantify properties like chemical hardness, softness, and electrophilicity, which help in understanding the molecule's reactivity. mdpi.com

These calculations provide a fundamental understanding of the intrinsic properties of this compound, which complements the insights gained from classical methods like docking and MD simulations. researchgate.net

Future Research Trajectories and Broader Academic Implications for N Isopropylpyrido 2,3 D Pyrimidin 4 Amine

Rational Design of Next-Generation Pyrido[2,3-d]pyrimidin-4-amine Derivatives with Enhanced Properties

The rational design of next-generation compounds based on the N-isopropylpyrido[2,3-d]pyrimidin-4-amine scaffold will be heavily guided by structure-activity relationship (SAR) studies. The goal is to optimize potency, selectivity, and pharmacokinetic properties. Key strategies will involve targeted modifications at various positions of the pyridopyrimidine ring system.

Systematic Substituent Modification: Future design will explore a wide array of substituents at different positions of the pyridopyrimidine core to enhance target engagement and selectivity. For instance, SAR studies on similar pyridopyrimidine series have shown that modifications at the C2 and C6 positions can dramatically influence kinase selectivity and potency. nih.govacs.org Introducing moieties like a [4-(diethylamino)butyl]amino side chain at the 2-position has been shown to improve both potency and bioavailability. nih.gov

Computational Modeling: Molecular docking and dynamic simulations will be crucial in predicting how novel derivatives bind to target proteins. These computational approaches allow for the virtual screening of large libraries of potential compounds and help prioritize synthetic efforts towards molecules with the highest predicted affinity and best fit within the target's active site.

Fragment-Based Drug Discovery (FBDD): This approach can identify small molecular fragments that bind to specific pockets of a biological target. These fragments can then be grown or linked to build highly potent and selective lead compounds, offering a precise method for developing novel derivatives.

Table 1: SAR Insights for Pyrido[2,3-d]pyrimidine (B1209978) Scaffold Optimization

Modification Position Example Modification Observed Effect Reference
C2 [4-(diethylamino)butyl]amino side chain Enhanced potency and bioavailability nih.gov
C6 3',5'-dimethoxyphenyl functionality Produced a highly selective FGFr tyrosine kinase inhibitor nih.gov
N8 Ethyl group Four-fold better activity compared to N8-methyl derivatives in certain series mdpi.com
C5/C7 (4-CH3-phenyl) and (4-chlorophenyl) Strong anticancer efficacy against prostate, colon, and liver malignancies nih.gov

Exploration of Novel Therapeutic Indications and Undiscovered Biological Pathways

While the pyrido[2,3-d]pyrimidine class is well-known for its anticancer properties through kinase inhibition, future research is poised to uncover new therapeutic applications by identifying novel biological targets and pathways. nih.govnih.gov

Target Deconvolution: Chemical proteomics and affinity-based probes are powerful tools for identifying the full spectrum of proteins that a compound like this compound interacts with inside a cell. This can reveal "off-target" effects that may be therapeutically beneficial for other diseases, or entirely new "on-target" activities that were previously unknown.

Phenotypic Screening: High-throughput screening of the compound against a wide array of cell lines and disease models can uncover unexpected activities. A compound designed as a kinase inhibitor for cancer might, for example, show potent anti-inflammatory, antiviral, or neuroprotective effects. nih.govresearchgate.net The pyrido[2,3-d]pyrimidine scaffold has already been associated with a diverse range of biological activities, including analgesic, antipyretic, and antimicrobial effects. nih.govrsc.org

Pathway Analysis: Once new targets are identified, extensive cell biology studies will be needed to elucidate the mechanism of action. This involves mapping the signaling pathways that are modulated by the compound to understand how it exerts its therapeutic effect.

Table 2: Known and Potential Therapeutic Targets for the Pyrido[2,3-d]pyrimidine Scaffold

Target Class Specific Examples Associated Therapeutic Area Reference
Tyrosine Kinases EGFR, FGFr, PDGFr, c-Src Cancer nih.govacs.orgnih.gov
Serine/Threonine Kinases PIM-1, CDK4/6 Cancer, Inflammatory Diseases nih.govrsc.org
Enzymes Dihydrofolate Reductase (DHFR) Cancer, Infectious Diseases nih.govnih.gov
Other Kinases mTOR, Phosphodiesterase Cancer, Inflammation researchgate.net
Viral Proteins SARS-CoV-2 Mpro COVID-19 researchgate.net

Integration of Multi-omics Data for Comprehensive Biological Understanding

To gain a holistic understanding of the biological effects of this compound and its derivatives, future research will increasingly rely on the integration of multiple "omics" datasets. nih.gov This systems biology approach can reveal complex drug-host interactions, mechanisms of resistance, and biomarkers for patient selection.

Genomics and Transcriptomics: Analyzing DNA and RNA sequencing data from cells treated with the compound can identify genes and pathways that are upregulated or downregulated, providing clues to the drug's mechanism of action and potential resistance pathways. nih.gov

Proteomics and Phosphoproteomics: These techniques offer a direct look at the proteins and signaling networks affected by a kinase inhibitor. researchgate.net Quantitative proteomics can reveal changes in protein abundance, while phosphoproteomics can map the specific phosphorylation events that are blocked by the drug, confirming target engagement and revealing downstream effects. nih.gov

Metabolomics: Studying the metabolic profile of treated cells can uncover changes in cellular metabolism that result from target inhibition, which can be both part of the therapeutic effect and a potential liability.

Machine Learning and Bioinformatics: Advanced computational methods are required to integrate these large, complex datasets. nih.govmdpi.com Machine learning algorithms can identify subtle patterns and correlations that are not apparent from analyzing a single data type, helping to build predictive models of drug response. nih.govnih.gov

Development of Advanced Preclinical Models for Compound Evaluation

The translation of promising compounds from the laboratory to the clinic is often hindered by the poor predictive power of traditional preclinical models. Future evaluation of this compound derivatives will require more sophisticated and clinically relevant model systems. jci.orgnih.gov

3D Organoid Cultures: Moving beyond traditional 2D cell cultures, 3D organoids are grown from patient tumor cells and better recapitulate the complex architecture and cell-cell interactions of an actual tumor. nih.gov These models are becoming a mainstay for in vitro drug sensitivity testing.

Patient-Derived Xenografts (PDXs): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. nih.govnih.gove-crt.org These "avatar" models maintain the genetic and histological characteristics of the original tumor and have shown to be more predictive of clinical outcomes for anticancer agents. nih.govcriver.com

Humanized Mouse Models: A key limitation of PDX models in standard immunodeficient mice is the inability to study immunotherapies. youtube.com Humanized mice, which are engineered to have a human immune system, allow for the evaluation of compounds that may have a dual effect on both the tumor and the immune response. mdpi.com

Organ-on-a-Chip Technology: These microfluidic devices can simulate the physiology of human organs, allowing for the study of a drug's efficacy and toxicity in a more realistic systemic context before animal testing. mdpi.com

By embracing these advanced research trajectories, the scientific community can fully explore the therapeutic potential of this compound and its next-generation derivatives, paving the way for the development of more effective and targeted therapies.

Q & A

Q. 1.1. What are the recommended synthetic routes for N-isopropylpyrido[2,3-d]pyrimidin-4-amine?

Methodological Answer: The synthesis of pyrido[2,3-d]pyrimidin-4-amine derivatives typically involves condensation reactions between thiophene or pyrimidine analogs and carbonyl-containing reactants like formamide. For N-isopropyl substitution, a multi-step approach is required:

Core Formation : Construct the pyrido[2,3-d]pyrimidine backbone via cyclization reactions, as described for thieno[2,3-d]pyrimidine derivatives .

Substitution : Introduce the isopropyl group at the N-position using alkylation agents (e.g., isopropyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization to isolate the product.

Key Considerations : Optimize reaction time and temperature (e.g., 80–100°C) to avoid side products like over-alkylation .

Q. 1.2. How should researchers characterize the molecular structure of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

  • NMR Spectroscopy : Assign protons in the pyrido-pyrimidine ring (δ 8.2–9.0 ppm for aromatic protons) and isopropyl group (δ 1.2–1.5 ppm for CH₃) . Use 2D NMR (COSY, HSQC) to resolve ambiguities in overlapping signals.
  • Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺: ~207.2 g/mol based on C₁₀H₁₄N₄) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrimidine ring) .

Q. 1.3. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Kinase Inhibition : Screen against kinases (e.g., VEGFR-2) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Solubility Testing : Measure logP values via shake-flask method to guide formulation strategies .

Advanced Research Questions

Q. 2.1. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (F, Cl) or methoxy groups at the pyrido ring’s 2-position. Compare bioactivity using dose-response curves .
  • Isosteric Replacements : Replace the pyrido ring with thieno or furo moieties to assess impact on target binding (e.g., IC₅₀ shifts from 10 nM to 50 nM) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to kinases like p38 MAP .

Data Contradiction Analysis : If conflicting bioactivity arises (e.g., improved potency but reduced solubility), prioritize substituents balancing lipophilicity (clogP < 3) and hydrogen-bonding capacity .

Q. 2.2. How can researchers resolve discrepancies in biochemical assay results?

Methodological Answer:

  • Control Experiments : Validate kinase inhibition assays with known inhibitors (e.g., staurosporine) to confirm target specificity .
  • Orthogonal Assays : Cross-verify cytotoxicity results using ATP-based viability assays (e.g., CellTiter-Glo) .
  • Batch Analysis : Check for synthetic impurities (e.g., unreacted intermediates) via HPLC-MS; purity thresholds >95% are critical for reproducibility .

Example : If IC₅₀ values vary between labs, compare reaction conditions (e.g., ATP concentration in kinase assays) and normalize data using Z-factor statistical validation .

Q. 2.3. What strategies optimize bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the pyrimidine NH group to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) for sustained release .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes, t₁/₂ > 60 min desired) .

Critical Considerations for Researchers

  • Ethical Compliance : Adhere to safety protocols (e.g., NIOSH-approved PPE for handling amines) .
  • Data Transparency : Report negative results (e.g., failed alkylation attempts) to guide future synthetic efforts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.